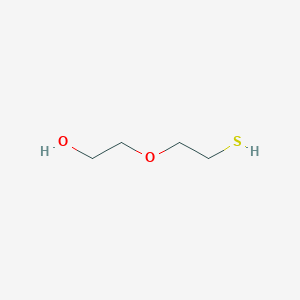

1-(2-Sulfanylethoxy)ethan-1-ol

Descripción

Contextualization within Poly(ethylene glycol) (PEG) and Thiol Chemistry Frameworks

2-(2-Mercaptoethoxy)ethanol is fundamentally understood within the contexts of thiol chemistry and its identity as a short-chain analogue of poly(ethylene glycol) (PEG). The terminal thiol (-SH) group is highly reactive towards noble metal surfaces, most notably gold, forming stable gold-sulfur bonds. This property is the cornerstone of its use in forming self-assembled monolayers (SAMs). researchgate.net These organized, single-molecule-thick layers are pivotal for tailoring the surface properties of materials.

The oligo(ethylene glycol) portion of the molecule imparts PEG-like characteristics, primarily hydrophilicity and resistance to the non-specific adsorption of proteins and other biomolecules. researchgate.netsigmaaldrich.com This "antifouling" characteristic is critical for the development of reliable biosensors and implantable biomedical devices, where preventing unwanted biological interactions is essential for device performance and biocompatibility. Researchers have demonstrated that SAMs composed of ethylene (B1197577) glycol-terminated thiols effectively create a hydration layer that acts as a physical and energetic barrier to protein fouling. researchgate.net The compound is therefore frequently used to create densely packed, protein-resistant monolayers on surfaces for various bio-interfacial applications. sigmaaldrich.comlookchem.com

Structural Features and Functional Group Significance for Research Applications

The chemical structure of 2-(2-Mercaptoethoxy)ethanol is key to its utility. It is a bifunctional molecule containing a terminal thiol group (-SH) on one end and a terminal hydroxyl group (-OH) on the other, separated by a diethylene glycol spacer. chembk.com

Thiol Group (-SH): This functional group serves as a robust anchor for immobilization on metallic substrates, especially gold. The strong, covalent-like Au-S bond ensures the stability of self-assembled monolayers. This feature is heavily exploited in nanotechnology for the functionalization of gold nanoparticles (AuNPs) and the fabrication of sensors on gold electrodes. researchgate.netamazonaws.com

Hydroxyl Group (-OH): The terminal hydroxyl group provides a reactive site for further chemical modification, allowing for the attachment of other molecules of interest, such as fluorescent dyes, drugs, or specific biorecognition elements. It also significantly contributes to the molecule's hydrophilicity and water solubility. lookchem.com

Ethylene Glycol Linker (-OCH₂CH₂O-): The flexible diethylene glycol chain is crucial for its function. It provides the necessary spacing and conformational freedom for the terminal groups to be accessible. Furthermore, its hydrophilic nature is responsible for the antifouling properties that make it valuable in biological applications. researchgate.net

The combination of these features in a single, relatively simple molecule makes it a powerful tool. For instance, in the creation of Janus gold nanoparticles (particles with two distinct faces), 2-(2-Mercaptoethoxy)ethanol can be used as the hydrophilic capping ligand on one hemisphere, while a hydrophobic thiol like 1-hexanethiol (B106883) functionalizes the other. rsc.org

Table 1: Physicochemical Properties of 2-(2-Mercaptoethoxy)ethanol

| Property | Value | Reference(s) |

|---|---|---|

| Chemical Formula | C₄H₁₀O₂S | chembk.comchemicalbook.com |

| Molar Mass | 122.19 g/mol | chembk.comchemicalbook.com |

| Appearance | Colorless to slightly yellow liquid | chembk.com |

| Boiling Point | 78-80 °C (at 1 Torr) | chemicalbook.com |

| Density | ~1.086 g/cm³ | chembk.comchemicalbook.com |

| pKa | ~9.62 | chembk.comchemicalbook.com |

Historical Development and Early Contributions to Synthetic Organic Chemistry Research

The synthesis and application of short-chain ethylene glycol thiols have been documented in chemical literature for several decades, often in the context of surface chemistry and materials science. Early synthetic routes established the foundation for its use in more complex applications. A common laboratory synthesis involves a two-step process starting from 2-[2-(2-chloroethoxy)ethoxy]-ethanol. This precursor is first reacted with thiourea (B124793) to form a thiouronium salt, which is subsequently hydrolyzed under basic conditions (e.g., with sodium hydroxide) to yield the final thiol product, 2-(2-Mercaptoethoxy)ethanol. google.comamazonaws.com A 2010 doctoral thesis reported this synthesis with a yield of 59%. fiu.edu

Early research recognized the potential of this compound for creating well-defined surfaces. A 2009 patent application for controlling nanoparticle spacing describes the preparation of a related compound, 2-[2-(2-mercaptoethoxy)-ethoxy]-ethanol, using a modified procedure from a 1991 publication, indicating its use in nanoparticle research for a considerable time. google.com Its utility was quickly established in the field of nanotechnology for stabilizing gold nanoparticles and rendering them water-soluble and biocompatible. amazonaws.com Studies from the early 2000s demonstrated the use of such thiol-functionalized ethylene glycols in ligand exchange reactions to create stable, water-soluble gold nanoparticles from organosoluble precursors. amazonaws.com These foundational studies paved the way for its widespread use in contemporary research, including the development of advanced biosensors, drug delivery systems, and complex nanomaterials. researchgate.netnih.gov

Propiedades

Número CAS |

17643-17-3 |

|---|---|

Fórmula molecular |

C4H10O2S |

Peso molecular |

122.19 g/mol |

Nombre IUPAC |

1-(2-sulfanylethoxy)ethanol |

InChI |

InChI=1S/C4H10O2S/c1-4(5)6-2-3-7/h4-5,7H,2-3H2,1H3 |

Clave InChI |

WKZSHTTZNHCMKA-UHFFFAOYSA-N |

Origen del producto |

United States |

Synthetic Methodologies and Precursor Chemistry of 2 2 Mercaptoethoxy Ethanol

Established Synthetic Pathways from Chloroethoxy Precursors

The primary and most widely documented method for synthesizing 2-(2-Mercaptoethoxy)ethanol involves a two-step process starting from the readily available precursor, 2-(2-chloroethoxy)ethanol. google.comnih.gov This pathway is favored for its straightforward reaction sequence and use of accessible reagents.

Thiourea-mediated Conversion to Thiol Functionality

The initial step involves the reaction of a chloroethoxy precursor, such as 2-(2-chloroethoxy)ethanol, with thiourea (B124793). nih.govgoogle.com This reaction is a nucleophilic displacement where the sulfur atom of thiourea attacks the carbon atom bearing the chlorine, displacing the chloride ion. This forms an isothiouronium salt intermediate. nih.gov The reaction is typically conducted in an aqueous solution and heated to reflux to ensure complete conversion. google.comfiu.edu An inert atmosphere, often achieved by bubbling argon or nitrogen through the reaction mixture, is crucial to prevent the oxidation of the subsequently formed thiol group. nih.govfiu.edu

Hydrolysis of Intermediate Hydrochloride Salts

Following the formation of the isothiouronium salt, the next step is its hydrolysis under basic conditions to yield the final thiol product. nih.gov A strong base, such as sodium hydroxide (B78521) (NaOH), is added to the reaction mixture, which is then heated again to reflux. nih.govfiu.edu The basic hydrolysis cleaves the C-S bond of the isothiouronium intermediate, releasing the desired thiol, 2-(2-Mercaptoethoxy)ethanol. After the reaction is complete, the mixture is cooled and then acidified to a pH of 4 with a strong acid like hydrochloric acid (HCl). nih.gov The final product is typically extracted from the aqueous phase using an organic solvent like chloroform. nih.gov

Alternative Synthetic Routes and Methodological Enhancements

While the thiourea-based method is robust, research has also focused on optimizing reaction conditions and exploring alternative synthetic strategies to improve yield, purity, and reaction times.

Optimization of Reaction Conditions (e.g., Solvent Systems, Temperature, Atmosphere)

Key to a successful synthesis is the careful control of reaction parameters. The use of deoxygenated water as a solvent and maintaining an inert atmosphere (e.g., argon or nitrogen) throughout the reaction are critical to prevent the oxidation of the thiol product. nih.govgoogle.comfiu.edu Reaction times for the initial thiourea condensation are typically around 18 hours at reflux temperature. nih.govgoogle.comfiu.edu For the subsequent hydrolysis, a reflux period of about 3 hours is common after the addition of a strong base. nih.gov While water is a common solvent, other systems using ethanol (B145695) or acetone (B3395972) have also been employed.

| Parameter | Condition | Purpose |

| Precursor | 2-(2-chloroethoxy)ethanol | Starting material with a reactive chloride |

| Reagent | Thiourea | Source of sulfur for thiol formation |

| Solvent | Water, Ethanol, or Acetone | Medium for the reaction |

| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation of the thiol |

| Temperature | Reflux | To drive the reaction to completion |

| Hydrolysis | Sodium Hydroxide (NaOH) | Cleavage of the isothiouronium intermediate |

| Acidification | Hydrochloric Acid (HCl) | To neutralize excess base and aid in product isolation |

Derivatization Strategies for Functionalization of the Core Structure

The presence of both a hydroxyl and a thiol group in 2-(2-Mercaptoethoxy)ethanol allows for a wide range of derivatization strategies, enabling its use as a versatile building block in more complex molecular architectures.

Chemical Modification at the Hydroxyl Group

The hydroxyl group of 2-(2-Mercaptoethoxy)ethanol can be chemically modified through various reactions. For instance, it can be reacted with pivaloyl chloride in the presence of a base like triethylamine (B128534) to form an ester linkage. google.com This protects the hydroxyl group or introduces a new functional moiety. The reaction is typically carried out in a solvent like dichloromethane (B109758) at low temperatures. google.com Such modifications are crucial for incorporating the 2-(2-Mercaptoethoxy)ethanol core into larger molecules like phosphoramidites, which are used in oligonucleotide synthesis. google.com

Chemical Modification at the Thiol Group

The thiol (-SH) functional group is the most reactive site on the 2-(2-Mercaptoethoxy)ethanol molecule. As a soft nucleophile, the sulfur atom readily participates in a variety of chemical transformations, making it a versatile handle for chemical synthesis and modification. Key reactions involving the thiol group include alkylation, oxidation to disulfides, addition to unsaturated systems, and binding to metal surfaces. These modifications are fundamental to the compound's utility in materials science, bioconjugation, and nanotechnology.

S-Alkylation

The thiol group of 2-(2-Mercaptoethoxy)ethanol can be readily alkylated by reacting it with electrophiles such as alkyl halides. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. Typically, the reaction is performed in the presence of a mild base, which deprotonates the thiol to form the more nucleophilic thiolate anion. The thiolate then attacks the electrophilic carbon of the alkylating agent, displacing a leaving group (e.g., a halide) to form a stable thioether linkage. This fundamental transformation is widely used to introduce a vast array of functionalities to the molecule.

General Reaction Scheme for S-Alkylation:

Oxidation to Disulfide

Thiols are susceptible to oxidation, and 2-(2-Mercaptoethoxy)ethanol can be oxidized to form the corresponding disulfide, bis(2-(2-hydroxyethoxy)ethyl) disulfide. This reaction involves the formation of a sulfur-sulfur bond between two molecules of the thiol. Mild oxidizing agents or even atmospheric oxygen, often catalyzed by a base, can facilitate this conversion. For instance, stirring an aqueous solution of 2-[2-(2-mercaptoethoxy)ethoxy]ethanol, a related triethylene glycol thiol, with triethylamine under an air atmosphere for one week leads to the formation of the disulfide. uga.edu This type of reversible disulfide linkage is particularly important in the context of dynamic chemical systems and certain biological applications.

| Reaction Data: Disulfide Formation | |

| Reactant | 2-[2-(2-mercaptoethoxy) ethoxy]ethanol |

| Reagents/Conditions | Triethylamine, distilled water, stirred under air |

| Duration | 1 week |

| Product | bis(2-(2-(2-hydroxyethoxy)ethoxy)ethyl) disulfide |

| Source | uga.edu |

Addition Reactions

The nucleophilic nature of the thiol group allows it to readily undergo addition reactions with various unsaturated systems, including alkenes and maleimides. These reactions, often categorized as "click chemistry" due to their efficiency and specificity, are powerful methods for covalent modification.

Thiol-Ene Radical Addition

In the presence of a radical initiator, the thiol group can add across a carbon-carbon double bond (an ene) in a thiol-ene reaction. This process is highly efficient for creating carbon-sulfur bonds. A documented example involves the reaction of 2-[2-(2-Mercaptoethoxy)ethoxy]ethanol with a vinyl-terminated polydimethylsiloxane (B3030410) (PDMS-Vi). sigmaaldrich.com The reaction, initiated by 2,2′-azobis(isobutyronitrile) (AIBN) and heated for 24 hours, results in the covalent attachment of the oligoethylene glycol thiol to the siloxane polymer. sigmaaldrich.com

| Reaction Data: Thiol-Ene Addition | |

| Reactants | 2-[2-(2-Mercaptoethoxy)ethoxy]ethanol, Vinyl-terminated polydimethylsiloxane (PDMS-Vi) |

| Initiator | 2,2′-Azobis(isobutyronitrile) (AIBN) |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Temperature | 60 °C |

| Duration | 24 hours |

| Product | PDMS functionalized with oligoethylene glycol thioether |

| Source | sigmaaldrich.com |

Thiol-Maleimide Michael Addition

The thiol group can add to electron-deficient alkenes, such as those in maleimide (B117702) derivatives, via a Michael-type conjugate addition. This reaction is exceptionally fast and proceeds under mild conditions, often at room temperature without a catalyst. A notable application is the functionalization of a hexakis-adduct of fullerene bearing maleimide groups. uci.edu The reaction of the fullerene derivative with 2-(2-(2-mercaptoethoxy)ethoxy)ethan-1-ol in DMF at room temperature for just 30 minutes results in the quantitative formation of the desired conjugate, demonstrating the high efficiency of this modification strategy. uci.edu

| Reaction Data: Thiol-Maleimide Addition | |

| Reactants | Maleimide- ru.nlfullerene hexakis-adduct, 2-(2-(2-mercaptoethoxy)ethoxy)ethan-1-ol |

| Solvent | Dimethylformamide (DMF) |

| Temperature | Room Temperature |

| Duration | 30 minutes |

| Product | Fullerene hexakis-adduct with covalently attached oligoethylene glycol thioether |

| Source | uci.edu |

Reaction with Metal Surfaces

The thiol group has a strong affinity for noble metal surfaces, a property that is extensively exploited in nanotechnology and materials science. 2-(2-Mercaptoethoxy)ethanol and its derivatives can spontaneously form well-ordered, self-assembled monolayers (SAMs) on surfaces such as gold, silver, and copper. sigmaaldrich.comnih.gov The sulfur atom chemisorbs onto the metal surface, forming a stable metal-thiolate bond, while the oligoethylene glycol chain extends away from the surface. nih.govbldpharm.com These SAMs are used to modify the surface properties of materials, for instance, to prevent non-specific protein adsorption or to act as a linker for immobilizing other molecules. chemistrysteps.com Ligand exchange reactions, where 2-(2-Mercaptoethoxy)ethanol displaces other ligands on a nanoparticle surface, are a common method to functionalize pre-synthesized nanoparticles. nih.gov

Reaction Mechanisms and Chemical Reactivity of 2 2 Mercaptoethoxy Ethanol

Thiol-Mediated Reaction Pathways

The thiol group is the more reactive of the two functional groups under many conditions due to the higher nucleophilicity of the thiolate anion (RS⁻) compared to the corresponding alkoxide (RO⁻) and the relative weakness of the S-H bond.

The thiol group of 2-(2-Mercaptoethoxy)ethanol, particularly after deprotonation to the thiolate, is a potent nucleophile. It readily participates in nucleophilic substitution reactions with a variety of electrophiles. A notable example is its reaction with halogenated nitroaromatic compounds. For instance, 2-(2-Mercaptoethoxy)ethanol reacts with 4-chloro-7-nitrobenzo[c] nsf.govdv-expert.orgresearchgate.netoxadiazole in a solution of ethanol (B145695) and water with pyridine (B92270) at room temperature. nih.gov In this reaction, the thiol displaces the chloride, forming a stable thioether bond. nih.gov

This reactivity is also harnessed in the functionalization of nanoparticles. The thiol group can displace existing ligands on the surface of gold nanoparticles in a process known as ligand exchange. google.com This allows for the covalent attachment of 2-(2-Mercaptoethoxy)ethanol, rendering the nanoparticle surface hydrophilic due to the exposed hydroxyl groups. researchgate.net The general mechanism involves the nucleophilic attack of the thiol on the nanoparticle surface, displacing a previously bound ligand. google.com

| Reactants | Reagents/Conditions | Product | Reaction Type |

| 2-(2-Mercaptoethoxy)ethanol, 4-chloro-7-nitrobenzo[c] nsf.govdv-expert.orgresearchgate.netoxadiazole | Pyridine, Ethanol:Water (1:3), Room Temp. | 2-(2-((7-nitrobenzo[c] nsf.govdv-expert.orgresearchgate.netoxadiazol-4-yl)thio)ethoxy)ethan-1-ol | Nucleophilic Aromatic Substitution |

| Hexanethiolate-protected gold nanoparticles, 2-(2-Mercaptoethoxy)ethanol | Aqueous solution | 2-(2-Mercaptoethoxy)ethanol-functionalized gold nanoparticles | Ligand Exchange |

Table 1: Examples of Nucleophilic Displacement Reactions.

Thiol-ene and thiol-yne "click" chemistry represents a class of highly efficient and versatile reactions that proceed under mild conditions with high yields and selectivity. d-nb.info These reactions typically involve the radical-mediated or nucleophile-initiated addition of a thiol across a double (ene) or triple (yne) bond.

The thiol-ene reaction proceeds via a radical chain mechanism, often initiated by light (photo-initiation) or heat. rsc.org A thiyl radical (RS•) adds to an alkene, forming a carbon-centered radical, which then abstracts a hydrogen from another thiol molecule. This propagates the chain and forms the final thioether product. d-nb.info While direct examples involving 2-(2-Mercaptoethoxy)ethanol are specific to proprietary research, its structural analogue, 2-{2-[2-(2-mercaptoethoxy)ethoxy]ethoxy}ethanol, is used in radical thiol-ene reactions to functionalize polymers. csic.es Similarly, the related 2,2′-(ethylenedioxy)diethanethiol is used to form hydrogels via Michael addition (a nucleophilic thiol-ene reaction) with activated polymers. rsc.org

The thiol-maleimide reaction is a particularly efficient type of thiol-ene Michael addition. A fullerene derivative bearing multiple maleimide (B117702) units was shown to react completely with 2-(2-(2-mercaptoethoxy)ethoxy)ethan-1-ol in DMF at room temperature in just 30 minutes, demonstrating the high efficiency of this conjugation method. ucm.es

Thiol-yne reactions offer further versatility, as one alkyne group can react with two thiol molecules, leading to double addition products and the formation of highly cross-linked networks. d-nb.inforsc.org The reaction also proceeds via a radical-mediated two-step process. d-nb.info Given its functional thiol group, 2-(2-Mercaptoethoxy)ethanol is a suitable candidate for participating in these polymerization and functionalization strategies.

The thiol group of 2-(2-Mercaptoethoxy)ethanol is susceptible to oxidation, readily forming a symmetrical disulfide, di(2-(2-hydroxyethoxy)ethyl)disulfide. This oxidation can occur in the presence of mild oxidizing agents like hydrogen peroxide or even exposure to air, especially at alkaline pH. atamanchemicals.comrsc.org Research has shown that treating 2-(2-Mercaptoethoxy)ethanol with hydrogen peroxide in the presence of a sodium iodide catalyst in ethyl acetate (B1210297) yields the corresponding disulfide in high yield (86%). rsc.org

Furthermore, it can participate in thiol-disulfide exchange reactions. scispace.com This process involves the nucleophilic attack of a thiolate anion on a disulfide bond, leading to the formation of a new disulfide bond. scispace.com For example, 2-(2-Mercaptoethoxy)ethanol can be reacted with 2-mercaptoethanol (B42355) in the presence of an oxidizing agent to form the mixed disulfide, (2-(2-hydroxyethoxy)ethyl)(2-hydroxyethyl)disulfide. rsc.org This reactivity is fundamental in fields like protein folding, where redox buffers composed of thiols and disulfides are used to facilitate the correct formation of native disulfide bonds. scispace.com

| Thiol(s) | Reagents/Conditions | Product | Yield |

| 2-(2-Mercaptoethoxy)ethanol | H₂O₂, NaI, EtOAc, Room Temp. | di(2-(2-hydroxyethoxy)ethyl)disulfide | 86% |

| 2-(2-Mercaptoethoxy)ethanol, 2-Mercaptoethanol | H₂O₂, NaI, EtOAc, Room Temp. | (2-(2-hydroxyethoxy)ethyl)(2-hydroxyethyl)disulfide | - |

Table 2: Synthesis of Disulfides from 2-(2-Mercaptoethoxy)ethanol. rsc.org

Orthogonal Reactivity and Selective Functionalization Strategies

The presence of two chemically distinct functional groups allows for orthogonal reactivity, where one group can be reacted selectively while the other remains unchanged. This property is highly valuable for the synthesis of complex molecules and functional materials.

A prime example is the functionalization of gold nanoparticles. The soft thiol group has a very high affinity for the soft gold surface, allowing for selective chemisorption via a strong gold-thiol bond. This leaves the hydroxyl group intact and exposed on the nanoparticle's surface. researchgate.net This strategy was used to create Janus nanoparticles, where a monolayer of hydrophobic hexanethiolate-protected gold nanoparticles was selectively functionalized on one hemisphere by immersing it in an aqueous solution of 2-(2-mercaptoethoxy)ethanol. The thiol group displaces the hexanethiolate on the water-exposed face, creating an amphiphilic Janus particle with one hydrophobic hemisphere and one hydrophilic, hydroxyl-terminated hemisphere. researchgate.net

This orthogonal reactivity allows for multi-step, site-selective modifications. After the thiol has been anchored to a surface or another molecule, the free hydroxyl group is available for subsequent reactions, such as esterification or etherification, to attach other functionalities. rsc.org

Role as a Reagent in Condensation and Addition Reactions

2-(2-Mercaptoethoxy)ethanol serves as a key building block in various condensation and addition reactions, leveraging the reactivity of both its functional groups.

As discussed, its role as a nucleophile in displacement reactions is a form of addition-elimination. nih.gov It also participates in Michael additions to activated alkenes, such as maleimides, which is a type of conjugate addition reaction. ucm.es

Furthermore, the related compound 2-mercaptoethanol is known to react with aldehydes and ketones to form oxathiolanes. atamanchemicals.com This is a condensation reaction that forms a five-membered ring and is often used as a method for creating protecting groups in organic synthesis. atamanchemicals.com It is anticipated that 2-(2-Mercaptoethoxy)ethanol would undergo an analogous reaction to form the corresponding oxathiolane derivatives. The acid-catalyzed reaction with silica (B1680970) gel is another example of its utility in condensation reactions to modify surfaces. researchgate.net

Advanced Applications in Organic and Supramolecular Synthesis

Precursor in the Synthesis of Functionalized Oligomers and Polymers

2-(2-Mercaptoethoxy)ethanol serves as a critical starting material or intermediate in the synthesis of a variety of functionalized oligomers and polymers, enabling the introduction of specific chemical properties and functionalities.

Synthesis of Novel Anticancer Agent Analogs (e.g., Nitrobenzoxadiazole Derivatives)

A significant application of ethylene (B1197577) glycol thiols, such as 2-(2-Mercaptoethoxy)ethanol, is in the synthesis of novel analogs of anticancer agents. Specifically, a related compound, 2-{2-[2-(2-Mercaptoethoxy)ethoxy]ethoxy}ethanol, is utilized in the creation of a nitrobenzoxadiazole (NBD) analog of the anticancer agent 6-((7-nitrobenzo[c] surrey.ac.uksigmaaldrich.comsigmaaldrich.comoxadiazol-4-yl)thio)hexan-1-ol (NBDHEX). The ethylene glycol chain in this analog enhances water solubility and can improve the antitumor efficacy of the parent compound. The thiol group of 2-(2-Mercaptoethoxy)ethanol would react with a suitable NBD precursor to form the desired thioether linkage, a key structural motif in this class of anticancer agents. These NBD analogs are potent inhibitors of glutathione (B108866) S-transferase (GST) and show promise as therapeutic agents against melanoma.

| Precursor | Target Analog | Key Reaction | Potential Advantage |

| 2-(2-Mercaptoethoxy)ethanol | Nitrobenzoxadiazole (NBD) derivative | Nucleophilic substitution of the thiol on the NBD core | Enhanced water solubility and potential for improved antitumor efficacy |

Role in Fullerene Derivatization via Thiol-Maleimide Click Chemistry

The thiol group of 2-(2-Mercaptoethoxy)ethanol is well-suited for participation in thiol-maleimide "click" chemistry reactions. This type of reaction is a Michael addition that is highly efficient and proceeds under mild conditions, making it ideal for the functionalization of sensitive substrates like fullerenes. nih.gov In this context, a fullerene molecule would first be functionalized with maleimide (B117702) groups. Subsequently, 2-(2-Mercaptoethoxy)ethanol can be added, with its thiol group reacting with the maleimide to form a stable thioether linkage. This process allows for the attachment of the hydrophilic ethylene glycol chain to the fullerene core, which can be used to modify its solubility and biological properties. This strategy is employed to create multivalent fullerene systems for various biomedical applications. nih.gov

Intermediate in Macrocyclic Compound Synthesis (e.g., Dioxathiaferrocenophanes)

Generation of Thiol-Terminated Polymers and End-Functionalization via RAFT Polymerization

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful technique for synthesizing polymers with controlled molecular weights and architectures. sigmaaldrich.comrsc.org A common strategy in RAFT polymerization is to perform post-polymerization modification to introduce desired end-groups. 2-(2-Mercaptoethoxy)ethanol can be utilized for the end-functionalization of RAFT-synthesized polymers to generate thiol-terminated polymers. sigmaaldrich.com This is typically achieved by first synthesizing a polymer with a reactive end-group, such as a maleimide or an activated ester. The thiol group of 2-(2-Mercaptoethoxy)ethanol can then react with this end-group to introduce a terminal thiol functionality. These thiol-terminated polymers are valuable for a range of applications, including bioconjugation, surface modification, and the formation of self-assembled monolayers. surrey.ac.uk

| Polymer with Reactive End-Group | Functionalization Agent | Resulting Polymer | Key Reaction |

| Polymer-Maleimide | 2-(2-Mercaptoethoxy)ethanol | Thiol-terminated polymer | Thiol-Maleimide Michael Addition |

| Polymer-Activated Ester | 2-(2-Mercaptoethoxy)ethanol | Thiol-terminated polymer | Nucleophilic Acyl Substitution followed by deprotection |

Contributions to Materials Science and Surface Chemistry Research

Formation of Self-Assembled Monolayers (SAMs) on Metal Surfaces

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously on the surface of a solid substrate. The use of thiol-containing molecules like 2-(2-Mercaptoethoxy)ethanol on noble metal surfaces, particularly gold, is a cornerstone of this technology. These SAMs serve as versatile platforms for controlling the wettability, adhesion, and biocompatibility of surfaces.

The formation of SAMs by molecules such as 2-(2-Mercaptoethoxy)ethanol on gold substrates is a two-step process involving adsorption and subsequent self-organization. The primary driving force for adsorption is the strong, specific affinity between the sulfur atom of the thiol group (-SH) and the gold surface. This interaction leads to the chemisorption of the molecule and the formation of a stable gold-thiolate (Au-S) bond.

Following the initial adsorption, the molecules begin to organize on the surface. This self-assembly is driven by weaker intermolecular forces, such as van der Waals interactions between the ethylene (B1197577) glycol chains. For oligo(ethylene glycol) thiols, the final structure and orientation of the monolayer are influenced by these interactions. Studies on related molecules, such as O-(2-Mercaptoethyl)-O′-methyl-hexa(ethylene glycol) (EG7), have shown that the ethylene glycol chains can adopt highly ordered helical conformations, oriented nearly perpendicular to the substrate surface. researchgate.net The presence of oxygen atoms within the chains can also lead to specific interactions with solvent molecules during the assembly process, which can influence the final structure of the monolayer. uco.es The fundamental adsorption site for 2-mercaptoethanol (B42355) on a Au(111) surface has been identified, providing a basis for understanding the diversity of adsorption structures that can form. researchgate.net

The quality of a SAM is defined by its surface density, order, and homogeneity. Several experimental factors have a profound impact on these characteristics. The choice of solvent, the concentration of the thiol solution, and the immersion time of the substrate are all critical parameters.

Research on EG7-SAMs has demonstrated that the solvent used during formation significantly affects the final organization of the monolayer. uco.es For instance, SAMs assembled from 95% ethanol (B145695) solutions tend to show well-ordered helical conformations. uco.es The structure of these SAMs can vary, with films being more rapidly penetrated by water when fewer than six ethylene glycol units are present in the chain. uco.es The stability of the resulting monolayer is also a key consideration, as studies on similar molecules like mercaptohexanol have shown that the SAM can reorganize over time, leading to a more closely packed layer. nih.gov This reorganization can affect the layer's properties and must be considered in sensor applications. nih.gov

Table 1: Influence of Experimental Conditions on EG7-SAM Properties on Gold Electrodes

| Experimental Condition | Observation | Impact on SAM Quality | Source |

|---|---|---|---|

| Solvent Nature | Different solvents (e.g., EtOH, THF, NaPi solution) lead to varied monolayer structures and blocking properties. | The choice of solvent is crucial for achieving desired molecular organization and surface properties. | uco.es |

| Modification Time | Optimal organization for EG7-SAMs was observed at a modification time of 1 hour. | Shorter or longer times may result in less ordered or stable monolayers. | uco.es |

| Electrolyte for Analysis | Blocking properties are strongly determined by the electrolyte used for electrochemical analysis, not just the formation solvent. | The functional performance of the SAM is context-dependent on its operating environment. | uco.es |

Design of Antifouling and Protein-Resistant Biointerfaces

A major challenge in the application of materials in biological environments is biofouling, the non-specific adsorption of biomolecules like proteins onto the surface. This phenomenon can impair the function of medical implants, biosensors, and diagnostic devices. SAMs formed from 2-(2-Mercaptoethoxy)ethanol and related oligo(ethylene glycol) thiols are a leading strategy for creating surfaces that resist biofouling.

The primary strategy for preventing non-specific adsorption using these molecules is the creation of a hydrophilic and sterically repulsive barrier at the surface. nih.gov The oligo(ethylene glycol) chains are highly hydrophilic and bind water molecules, forming a tightly associated hydration layer. This layer acts as a physical and energetic barrier, preventing proteins from reaching the underlying substrate and adsorbing. researchgate.net

For this strategy to be effective, the packing density and conformational order of the molecules in the SAM are crucial. uco.es A densely packed monolayer with upright, flexible chains maximizes the formation of the protective hydration layer. sigmaaldrich.com The effectiveness of polyethylene (B3416737) glycol (PEG) and oligo(ethylene glycol) (OEG) derivatives in reducing protein adsorption is well-documented, making them a material of choice for antifouling coatings. scielo.brsinica.edu.tw The neutral or weakly negative charge and high hydration capacity of these materials are key to minimizing the intermolecular forces that drive protein adsorption. nih.gov

The self-assembly process allows for the creation of extremely thin—on the order of nanometers—yet highly effective protein-resistant coatings. These ultra-thin monolayers are advantageous as they minimally alter the bulk properties of the underlying material while fundamentally changing its surface interactions. sigmaaldrich.com

Research has focused on optimizing the structure of the OEG thiol to maximize protein resistance. This includes varying the length of the ethylene glycol chain and the nature of its terminal group. uco.es Studies have shown that even short-chain derivatives can significantly reduce protein adsorption. For example, hydroxylating a gold surface with the related compound β-mercaptoethanol as a base for a subsequent coating successfully reduced fouling by approximately 75%. researchgate.net The antifouling properties of an EG7-SAM against the adsorption of bovine serum albumin have been explicitly demonstrated using an electrochemical quartz crystal microbalance. uco.es The terminal group of the OEG chain is also critical; hydroxyl-terminated SAMs have been shown to exhibit high resistance to the adsorption of integral membrane proteins, whereas methoxy-terminated SAMs were less effective. nist.gov

Table 2: Performance of OEG-based SAMs in Protein Resistance

| SAM System | Target Protein/Fouling Agent | Performance Metric | Key Finding | Source |

|---|---|---|---|---|

| EG7-SAM on Gold | Bovine Serum Albumin (BSA) | Electrochemical Quartz Crystal Microbalance | The monolayer demonstrates significant antifouling properties against BSA adsorption in a saline medium. | uco.es |

| β-mercaptoethanol/silane tandem coating | General Fouling | Fouling Reduction (%) | The tandem coating successfully replicated on flat gold reduced fouling by ~75%. | researchgate.net |

Surface Functionalization of Nanomaterials (e.g., Gold Nanoparticles)

The principles of SAM formation on planar surfaces can be extended to the surface functionalization of nanomaterials, most notably gold nanoparticles (AuNPs). The curvature of nanoparticles introduces different packing constraints, but the fundamental gold-thiol chemistry remains a robust method for creating a stable, functional coating.

Functionalizing AuNPs with ligands like 2-(2-Mercaptoethoxy)ethanol and its derivatives is critical for controlling their stability, solubility, and biological interactions. nih.govnih.gov The ethylene glycol coating prevents the aggregation of nanoparticles in high ionic strength solutions, such as biological media, and endows them with the same protein-resistant properties observed on flat surfaces.

A significant body of research has demonstrated the impact of surface functionalization on the biological response to AuNPs. In one study, precisely engineered AuNPs with 1.5 nm cores were functionalized with different ligands, including 2-(2-(2-mercaptoethoxy)ethoxy)ethanol (MEEE). nih.govtandfonline.com These functionalized nanoparticles were then introduced to embryonic zebrafish to assess their biological impact. The results showed that the surface chemistry dramatically influenced the outcome. While AuNPs coated with charged ligands (2-mercaptoethanesulfonic acid and N,N,N-trimethylammoniumethanethiol) induced lethality or sublethal malformations, the MEEE-functionalized AuNPs induced no observable adverse biological responses. nih.gov This highlights the crucial role of such ethylene glycol-based coatings in rendering nanomaterials biocompatible and suitable for biomedical applications. nih.govnih.gov

Table 3: Comparison of Gold Nanoparticles with Different Surface Functionalizations

| Ligand | Ligand Type | Core Size | Biological Response in Zebrafish Embryos | Source |

|---|---|---|---|---|

| 2-mercaptoethanesulfonic acid (MES) | Anionic | ~1.5 nm | Induced sublethal malformations | nih.gov |

| N,N,N-trimethylammoniumethanethiol (TMAT) | Cationic | ~1.5 nm | Lethal to embryos | nih.gov |

Control of Nanoparticle Spacing and Assembly

The functionalization of nanoparticle surfaces with ligands is a critical strategy for controlling their assembly and spatial organization. When 2-(2-Mercaptoethoxy)ethanol is used as a surface ligand, it plays a key role in dictating the behavior of nanoparticles in solution and as they form larger structures. The length and chemical nature of the ligand shell create a physical barrier that prevents direct contact and uncontrolled aggregation of the nanoparticle cores through steric hindrance.

The hydrophilic oligo(ethylene glycol) portion of the 2-(2-Mercaptoethoxy)ethanol molecule imparts a water-soluble character to the nanoparticles. This surface property is crucial for preventing aggregation in aqueous environments, a common challenge in nanotechnology. By controlling the surface chemistry, researchers can dictate the solubility and stability of the nanoparticle-ligand hybrid unit. This control over inter-particle forces is fundamental to guiding the bottom-up self-assembly of nanoparticles into well-ordered superlattices and other complex nanostructures. The specific spacing between nanoparticles in an assembly is directly influenced by the length and packing density of the 2-(2-Mercaptoethoxy)ethanol ligands on their surfaces.

Impact on Nanoparticle Interfacial Activity and Wettability

The interfacial properties of nanoparticles, such as their behavior at an oil-water interface and their wettability, are dictated by their surface chemistry. Coating nanoparticles with 2-(2-Mercaptoethoxy)ethanol significantly modifies these properties. The presence of the hydroxyl and ether groups makes the nanoparticle surface hydrophilic, meaning it is preferentially wetted by water.

This induced wettability affects the nanoparticle's interfacial activity. For instance, in an oil-water emulsion, nanoparticles functionalized with this ligand will tend to reside in the aqueous phase or at the interface, with a preference for the water side. This behavior is crucial for applications such as emulsion stabilization. The ligand shell can also reduce the interfacial tension between two immiscible liquids, although this effect is often more pronounced when used in combination with other surfactants or ligands. Research on mixed thiol systems has shown that the wettability of a surface can be finely tuned by controlling the ratio of different ligands, allowing for precise manipulation of how liquids interact with the functionalized surface.

Influence of Ligand Functionalization on Biological Interactions in Research Models

A significant area of research is the use of 2-(2-Mercaptoethoxy)ethanol to create surfaces that resist non-specific biological interactions, particularly the adsorption of proteins. This "antifouling" property is critical in the development of implantable biomaterials and biosensors that must function in complex biological fluids like blood serum.

Self-assembled monolayers of 2-(2-Mercaptoethoxy)ethanol on gold surfaces form a densely packed, hydrophilic layer. It is understood that the ethylene glycol units structure water molecules at the interface, creating a hydration layer. This tightly bound water acts as a physical and energetic barrier, preventing proteins from adsorbing onto the underlying surface. By minimizing non-specific protein adsorption, these functionalized surfaces reduce the foreign body response in biomedical applications and enhance the signal-to-noise ratio in diagnostic devices. This ability to control biological interactions at the molecular level makes SAMs of 2-(2-Mercaptoethoxy)ethanol an essential tool in fundamental studies of protein adsorption and cell adhesion.

Ligand Immobilization Strategies for Biosensor Development

In biosensor development, 2-(2-Mercaptoethoxy)ethanol is rarely used alone. Instead, it is a key component in mixed self-assembled monolayer systems. Its primary role is not to immobilize the biological recognition element itself, but to act as a "spacer" or "diluent" molecule. This strategy involves co-immobilizing an active "linker" molecule, which has a functional group for attaching a probe (like a protein or antibody), with an inert spacer molecule like 2-(2-Mercaptoethoxy)ethanol. The spacer molecule's function is to physically separate the active linker molecules, preventing steric hindrance and ensuring that the immobilized probes are accessible to their target analytes. Furthermore, its hydrophilic nature renders the entire surface resistant to non-specific adsorption, which is crucial for sensor performance.

Covalent Attachment of Carbohydrates and Proteins

The covalent attachment of biomolecules like proteins and carbohydrates to a sensor surface is typically achieved via a linker molecule that possesses a reactive terminal group, such as a carboxylic acid. In these systems, 2-(2-Mercaptoethoxy)ethanol serves as the background or spacer molecule. Its terminal hydroxyl group is relatively inert under standard bioconjugation conditions, meaning it does not participate in the covalent linking of the biomolecule.

The resulting mixed monolayer presents a surface where specific protein or carbohydrate probes are covalently anchored at a controlled density, surrounded by a protein-resistant background. This architecture is highly effective for several reasons:

It orients the probes away from the surface, enhancing their accessibility.

It minimizes non-specific binding of other molecules from the sample matrix.

It preserves the biological activity of the immobilized probe.

The table below details a typical composition of a mixed monolayer for biosensor applications.

| Component | Chemical Name | Role in Monolayer | Function |

| Spacer | 2-(2-Mercaptoethoxy)ethanol | Antifouling Spacer | Resists non-specific protein adsorption and separates active linker molecules. |

| Linker | 3-(2-mercaptoethanoxy)propanoic acid | Active Linker | Provides a terminal carboxylic acid group for covalent attachment of protein/carbohydrate probes. |

Application in Acoustic Wave Sensor Surface Chemistry

The use of 2-(2-Mercaptoethoxy)ethanol as a spacer molecule is particularly well-documented in the context of acoustic wave sensors, such as Thickness Shear Mode (TSM) devices. cenmed.compasco.com These sensors are highly sensitive to mass changes on their surface and are used to detect binding events in real-time. However, their application in complex biological samples like human serum is often limited by fouling—the non-specific adsorption of biomolecules, which creates a false signal. m5stack.com

To overcome this, TSM sensor surfaces (typically gold) are modified with a mixed SAM. In one such application, a sensor for an ovarian cancer biomarker was developed using a 1:1 ratio of 2-(2-Mercaptoethoxy)ethanol and a carboxylic acid-terminated linker thiol. cenmed.comnih.govsigmaaldrich.com The 2-(2-Mercaptoethoxy)ethanol provided the essential antifouling properties, while the linker was used to immobilize a protein complex that acts as the sensing probe. cenmed.comnih.govsigmaaldrich.com This strategy allows the sensor to operate directly in undiluted human serum, detecting the target biomarker with high sensitivity and specificity by minimizing background noise from fouling. cenmed.comsigmaaldrich.com The monoethylene glycol structure creates a hydration barrier that makes non-specific adsorption thermodynamically unfavorable, enabling sensitive detection in complex media. pasco.com

Chemically Modified Supports for Environmental Chemistry Research

A review of published research did not yield specific applications of 2-(2-Mercaptoethoxy)ethanol on chemically modified supports for environmental chemistry research, such as for pollutant remediation, environmental catalysis, or targeted environmental sensing. The primary applications found for this compound are concentrated in the fields of biosensing, surface functionalization for biological applications, and materials science.

Grafting onto Silica (B1680970) Gel for Heavy Metal Extraction Studies

The functionalization of silica gel with 2-(2-Mercaptoethoxy)ethanol has been investigated as a method for the removal of heavy metal ions from aqueous solutions. This modification introduces a 2-mercaptoethoxy moiety that can be covalently attached to the silica gel surface, creating a material with enhanced chelating properties for capturing toxic metal ions.

Research in this area has focused on the synthesis of this modified silica gel and its subsequent effectiveness in extracting specific heavy metals. One study detailed the acid-catalyzed condensation of 2-mercaptoethanol with silica gel in a toluene (B28343) solution. nih.gov This process involves the azeotropic removal of water to facilitate the covalent bonding of the mercaptoethoxy group to the silica support. nih.gov

The resulting functionalized silica gel acts as a coordinating agent for heavy metal ions. The effectiveness of this material has been demonstrated in the removal of copper(II), cadmium(II), and lead(II) from standard aqueous solutions. nih.gov In these studies, the use of the 2-mercaptoethoxy functionalized silica gel support resulted in high removal percentages for all three metals, ranging from 91-93%. nih.gov

Detailed Research Findings

The primary research findings highlight the efficiency of the grafted silica gel in sequestering heavy metals. The bifunctional nature of the attached compound, containing both a thiol (-SH) and an ether (-O-) group, is believed to contribute to its strong affinity for the target metal ions.

The following table summarizes the removal efficiency of the 2-mercaptoethoxy modified silica gel for different heavy metal ions as reported in the literature.

| Metal Ion | Removal Percentage (%) |

| Copper(II) | 91-93 |

| Cadmium(II) | 91-93 |

| Lead(II) | 91-93 |

Data sourced from a study on the extraction of heavy metals by 2-mercaptoethoxy groups attached to silica gel. nih.gov

These findings indicate that the grafting of 2-(2-Mercaptoethoxy)ethanol onto silica gel is a promising approach for the development of effective adsorbents for environmental remediation, specifically for the removal of toxic heavy metals from contaminated water sources. The high removal percentages achieved for copper, cadmium, and lead underscore the potential of this material in water purification applications. nih.gov Further research could explore the selectivity of this material for different metal ions and its performance under various environmental conditions.

Spectroscopic and Analytical Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of 2-(2-Mercaptoethoxy)ethanol. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the chemical environment of each atom, allowing for a complete structural map of the molecule.

In a typical ¹H NMR spectrum of 2-(2-Mercaptoethoxy)ethanol, distinct signals corresponding to the different types of protons are expected. The integration of these signals provides a ratio of the number of protons in each unique environment. The hydroxyl (-OH) and thiol (-SH) protons are exchangeable and may appear as broad singlets; their chemical shifts can vary depending on the solvent and concentration. The protons on the carbons adjacent to the oxygen and sulfur atoms are deshielded and thus appear at higher chemical shifts (downfield).

Similarly, the ¹³C NMR spectrum provides information on the carbon skeleton. Each chemically non-equivalent carbon atom gives a distinct signal. The carbons bonded to the electronegative oxygen and sulfur atoms are observed at higher chemical shifts compared to simple alkanes.

Table 1: Predicted ¹H NMR Spectral Data for 2-(2-Mercaptoethoxy)ethanol Predicted data based on analogous structures and chemical principles.

| Assignment | Predicted Chemical Shift (ppm) | Splitting Pattern | Integration |

|---|---|---|---|

| HS-CH₂- | ~2.7 | quartet | 2H |

| -CH₂-S-CH₂- | ~3.7 | triplet | 2H |

| -O-CH₂-CH₂-OH | ~3.6 | triplet | 2H |

| -CH₂-OH | ~3.8 | triplet | 2H |

| -OH | Variable (e.g., ~2.0-4.0) | singlet (broad) | 1H |

| -SH | Variable (e.g., ~1.3-1.6) | triplet | 1H |

Mass Spectrometry (MS) for Molecular Weight and Identity Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby confirming the molecular weight of 2-(2-Mercaptoethoxy)ethanol and providing insights into its structure through fragmentation patterns. The molecular formula of 2-(2-Mercaptoethoxy)ethanol is C₄H₁₀O₂S, giving it a molecular weight of approximately 122.19 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 122.

The fragmentation of the molecular ion provides a characteristic fingerprint. Common fragmentation pathways for this molecule would involve cleavage of the C-S, C-O, and C-C bonds. Alpha-cleavage (cleavage of the bond adjacent to a heteroatom) is a common fragmentation route for ethers, alcohols, and thiols, leading to the formation of stable carbocations or radical cations.

Table 2: Predicted Key Mass Spectrometry Fragments for 2-(2-Mercaptoethoxy)ethanol Predicted data based on chemical structure and fragmentation principles.

| m/z Value | Predicted Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 122 | [C₄H₁₀O₂S]⁺ | Molecular Ion (M⁺) |

| 89 | [M - SH]⁺ | Loss of a sulfhydryl radical |

| 75 | [HO-CH₂-CH₂-O-CH₂]⁺ | Cleavage of the S-C bond |

| 61 | [HS-CH₂-CH₂]⁺ | Cleavage of the ether C-O bond |

| 45 | [HO-CH₂-CH₂]⁺ | Cleavage of the ether C-O bond |

Chromatographic Techniques (e.g., GC, HPLC, SEC) for Purity Assessment and Product Separation

Chromatographic techniques are essential for assessing the purity of 2-(2-Mercaptoethoxy)ethanol and for separating it from starting materials, byproducts, or impurities. The choice of technique depends on the volatility and polarity of the compound.

Gas Chromatography (GC): Given its moderate boiling point, 2-(2-Mercaptoethoxy)ethanol is amenable to analysis by GC. This technique separates compounds based on their volatility and interaction with a stationary phase within a capillary column. A polar stationary phase would be suitable for this polar molecule. A flame ionization detector (FID) is commonly used for detection, providing a response proportional to the mass of carbon. GC is highly effective for determining the percentage purity of a sample.

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful tool for purity assessment, separating compounds based on their differential partitioning between a mobile liquid phase and a solid stationary phase. For a polar compound like 2-(2-Mercaptoethoxy)ethanol, reversed-phase HPLC (using a nonpolar C18 stationary phase and a polar mobile phase, such as a water/acetonitrile or water/methanol (B129727) gradient) would be a standard method. Detection can be achieved using a refractive index detector (RID) or a UV detector if a suitable chromophore is present or if the compound is derivatized.

Size-Exclusion Chromatography (SEC): While less common for small molecules, SEC could be employed to separate oligomers or polymers of 2-(2-Mercaptoethoxy)ethanol, such as disulfides formed via oxidation, from the monomer.

Surface-Sensitive Spectroscopic Techniques for Characterizing Modified Materials

When 2-(2-Mercaptoethoxy)ethanol is used to modify surfaces, for instance, in the formation of self-assembled monolayers (SAMs) on gold or other substrates, a different set of spectroscopic techniques is required to probe the interface.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify functional groups and study chemical bonding. When 2-(2-Mercaptoethoxy)ethanol forms a SAM on a gold surface, its thiol group deprotonates and forms a strong gold-thiolate (Au-S) bond. This chemical change is readily observable by FTIR. A key diagnostic feature is the disappearance of the S-H stretching vibration, typically found around 2550 cm⁻¹. Other characteristic peaks, such as the O-H stretch (broad, ~3400 cm⁻¹), C-H stretches (~2850-2950 cm⁻¹), and the C-O ether stretch (~1100 cm⁻¹), confirm the presence of the molecule on the surface.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique that provides information on the elemental composition and chemical states of the atoms within the top few nanometers of a surface. For a surface modified with 2-(2-Mercaptoethoxy)ethanol, XPS can confirm the successful attachment of the molecule. High-resolution scans of specific elements are particularly informative:

S 2p region: The binding energy of the S 2p peak can distinguish between a free thiol (R-SH) and a thiolate bound to a metal surface (R-S-Au). The formation of a gold-thiolate bond results in a characteristic shift in the S 2p binding energy.

O 1s and C 1s regions: Analysis of these regions confirms the presence of the ethoxy and ethanol (B145695) moieties of the molecule on the surface.

Near Edge X-ray Absorption Fine Structures (NEXAFS)

Near Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy, also known as X-ray Absorption Near Edge Structure (XANES), is a powerful tool for determining the orientation of molecules on a surface. By using polarized X-rays and observing the angular dependence of the absorption intensity of specific electronic transitions (e.g., C 1s → σ*), the average tilt angle of the molecular backbone with respect to the surface normal can be calculated. For SAMs of 2-(2-Mercaptoethoxy)ethanol, NEXAFS can provide crucial information on the packing density and structural order of the monolayer.

Ellipsometry for Film Thickness and Homogeneity Analysis

Ellipsometry is a non-destructive optical technique used to determine the properties of thin films, including thickness and refractive index. It measures the change in the polarization state of light upon reflection from a sample surface. When a self-assembled monolayer of 2-(2-Mercaptoethoxy)ethanol is formed on a substrate, such as gold, ellipsometry can be used to measure the thickness of this molecular layer with sub-nanometer precision.

The analysis would involve measuring the ellipsometric parameters, Psi (Ψ) and Delta (Δ), before and after the formation of the monolayer. By applying an optical model, typically a three-layer model (substrate/SAM/ambient), the thickness of the 2-(2-Mercaptoethoxy)ethanol layer can be calculated. This thickness value provides insight into the orientation and packing density of the molecules on the surface. For example, a thickness measurement consistent with the extended length of the molecule would suggest a densely packed monolayer with molecules oriented nearly perpendicular to the surface. Variations in thickness across the sample can be used to assess the homogeneity of the film.

Surface Plasmon Resonance (SPR) and SPR Imaging for Real-Time Binding Studies

Surface Plasmon Resonance (SPR) is a real-time, label-free technique for monitoring molecular interactions at surfaces. A sensor surface, typically a thin gold film, would first be functionalized with a SAM of 2-(2-Mercaptoethoxy)ethanol. The terminal hydroxyl (-OH) groups of the immobilized molecules provide a hydrophilic interface that can be used to study the binding of various analytes or to be further modified for the covalent attachment of specific ligands (e.g., proteins, DNA).

When an analyte solution is flowed over the functionalized surface, any binding to the 2-(2-Mercaptoethoxy)ethanol layer (or to a ligand attached to it) causes a change in the local refractive index. This change is detected as a shift in the SPR angle, which is proportional to the mass of the bound analyte. The resulting data, presented as a sensorgram (response vs. time), allows for the determination of the kinetics of the interaction, including the association rate constant (k_a) and the dissociation rate constant (k_d). From these, the equilibrium dissociation constant (K_D), a measure of binding affinity, can be calculated.

SPR imaging (SPRi) operates on the same principle but allows for the simultaneous monitoring of multiple binding events on a single sensor chip, making it suitable for high-throughput screening applications. A surface patterned with 2-(2-Mercaptoethoxy)ethanol could be used to analyze the binding of multiple analytes simultaneously or to study the interactions with an array of different immobilized ligands.

Computational and Theoretical Investigations

Molecular Modeling of Interactions with Biological Targets

Molecular modeling is a powerful tool to simulate and predict the interactions between small molecules like 2-(2-Mercaptoethoxy)ethanol and biological macromolecules such as proteins. Although specific molecular dynamics (MD) simulation studies focused exclusively on 2-(2-Mercaptoethoxy)ethanol are not extensively documented in publicly available literature, the behavior of its constituent functional groups—thiol, ether, and hydroxyl—has been the subject of numerous computational investigations.

The oligo(ethylene glycol) (OEG) moiety, which is structurally related to the ethoxyethanol portion of the molecule, is well-known for its protein-resistant properties. Molecular simulations have shown that the flexibility of the OEG chains and their ability to form a tightly bound layer of water molecules are crucial for preventing nonspecific protein adsorption. acs.org It is hypothesized that 2-(2-Mercaptoethoxy)ethanol, when self-assembled on a surface, would exhibit similar behavior, with the hydrophilic ethoxyethanol chain extending into the aqueous environment to create a hydration layer that sterically and energetically disfavors protein attachment.

Computational studies on the interaction of alcohols with proteins have revealed that their effects are dependent on the balance between hydrophobic and hydrophilic groups. nih.gov Monohydric alcohols like methanol (B129727) and ethanol (B145695) can act as denaturants by disrupting hydrophobic interactions within a protein's core. nih.govnih.gov In contrast, polyhydric alcohols such as glycol and glycerol (B35011) are known to be protein structure protectants. nih.gov Given that 2-(2-Mercaptoethoxy)ethanol possesses both a flexible ether chain and a terminal hydroxyl group, molecular modeling could elucidate its specific effects on protein conformation and stability. Docking studies could predict potential binding sites on proteins, with the thiol group capable of forming covalent disulfide bonds with cysteine residues, while the hydroxyl and ether groups could participate in hydrogen bonding and electrostatic interactions.

In Silico Studies of Reaction Pathways and Mechanisms

In silico methods are instrumental in elucidating the potential reaction pathways and mechanisms for molecules like 2-(2-Mercaptoethoxy)ethanol. The reactivity of this compound is primarily governed by its thiol and hydroxyl functional groups.

The thiol group is known to undergo several key reactions. Computational studies on similar small thiols can provide insights into these processes. masterorganicchemistry.comchemistrysteps.com One of the most significant reactions is oxidation, where two thiol groups react to form a disulfide bond (-S-S-). This is a critical reaction in protein chemistry, responsible for forming disulfide bridges between cysteine residues. chemistrysteps.com Theoretical calculations can model the energetics and transition states of this oxidation process, both in the presence of various oxidizing agents and through radical mechanisms.

Another important reaction of the thiol group is its nucleophilic character, particularly in its deprotonated thiolate form (-S⁻). masterorganicchemistry.comchemistrysteps.com In silico studies can model the SN2 reaction of the thiolate with alkyl halides to form thioethers. masterorganicchemistry.com The reaction of thiols with aldehydes and ketones to form thioacetals can also be investigated computationally to understand the reaction mechanism and the stability of the resulting products. chemistrysteps.com

The ether linkages in 2-(2-Mercaptoethoxy)ethanol are generally stable but can undergo cleavage under harsh acidic conditions. libretexts.org Computational chemistry can be used to model the protonation of the ether oxygen followed by nucleophilic attack, predicting the energy barriers for such reactions. A computational study on the thermal degradation of the related molecule 2-ethoxyethanol (B86334) revealed multiple unimolecular and bimolecular dissociation pathways. nih.gov Similar in silico investigations could predict the thermal decomposition products of 2-(2-Mercaptoethoxy)ethanol.

The hydroxyl group can undergo reactions typical of alcohols, such as esterification and oxidation. Theoretical models can predict the reactivity of the primary alcohol in 2-(2-Mercaptoethoxy)ethanol compared to other alcohols and determine the most favorable reaction conditions.

| Reaction Type | Interacting Groups | Potential Products | Computational Insights |

| Oxidation | Thiol (-SH) + Thiol (-SH) | Disulfide (-S-S-) | Energetics, transition states |

| Nucleophilic Substitution | Thiolate (-S⁻) + Alkyl Halide | Thioether (-S-R) | Reaction barriers, stereochemistry |

| Addition | Thiol (-SH) + Aldehyde/Ketone | Thioacetal | Reaction mechanism, product stability |

| Acidic Cleavage | Ether (-O-) + Strong Acid | Cleavage products | Protonation energies, reaction barriers |

| Thermal Decomposition | Entire Molecule | Various fragments | Dissociation pathways, activation energies |

| Esterification | Hydroxyl (-OH) + Carboxylic Acid | Ester | Reaction energetics |

Simulations of Self-Assembly Processes and Interfacial Behavior

Molecular dynamics (MD) simulations are particularly well-suited for studying the self-assembly of amphiphilic molecules like 2-(2-Mercaptoethoxy)ethanol and their behavior at interfaces. The thiol group has a strong affinity for noble metal surfaces, particularly gold, leading to the formation of self-assembled monolayers (SAMs). nih.gov

Simulations of alkanethiols on gold surfaces have provided a detailed picture of the self-assembly process. rsc.org These studies show that the thiols chemisorb onto the gold surface, initially forming a disordered layer that gradually organizes into a densely packed, ordered monolayer. The van der Waals interactions between the alkyl chains play a significant role in the ordering of the SAM. For 2-(2-Mercaptoethoxy)ethanol, MD simulations could model the dynamics of the self-assembly process, including the initial adsorption of the thiol headgroup and the subsequent arrangement of the ethoxyethanol chains.

The interfacial behavior of the resulting SAM is of great interest, particularly in aqueous environments. Simulations of OEG-terminated SAMs have demonstrated the importance of the conformation and dynamics of the OEG chains in determining the properties of the interface. acs.org These simulations reveal the formation of a distinct hydration layer around the OEG chains, which is believed to be responsible for their resistance to protein fouling. acs.org MD simulations of a 2-(2-Mercaptoethoxy)ethanol SAM would likely show similar behavior, with the hydrophilic ethoxyethanol chains extending into the water and creating a biocompatible interface.

Simulations can also probe the response of the SAM to external stimuli, such as changes in temperature, pH, or solvent. nih.govscienceopen.com This can provide insights into the stability and robustness of the monolayer under different conditions. Furthermore, the interaction of other molecules with the SAM-coated surface can be simulated to understand its potential applications in areas such as biosensing and drug delivery.

| Simulation Aspect | Key Findings from Analogous Systems | Expected Behavior for 2-(2-Mercaptoethoxy)ethanol |

| Self-Assembly on Gold | Strong chemisorption of thiol, gradual ordering of chains. rsc.org | Formation of a densely packed self-assembled monolayer. |

| Interfacial Structure | Formation of a hydration layer around OEG chains. acs.org | A distinct water layer at the interface, leading to hydrophilicity. |

| Protein Interaction | OEG SAMs resist nonspecific protein adsorption. nih.gov | The monolayer is expected to be protein-resistant. |

| Stability | Dependent on chain-chain interactions and headgroup-surface binding. | Stable monolayer under physiological conditions. |

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations can provide valuable information about the geometry, bonding, and reactivity of 2-(2-Mercaptoethoxy)ethanol.

One of the key applications of DFT in this context is the study of the interaction between the thiol group and a gold surface. DFT calculations have been used to determine the most stable binding sites for thiols on gold surfaces, such as the (111) surface. acs.orgresearchgate.net These studies have shown that the sulfur atom of the thiol group forms a strong covalent bond with the gold atoms. DFT can also be used to calculate the binding energy of the molecule to the surface, providing a measure of the stability of the SAM. aip.org

DFT can also be used to analyze the electronic properties of the 2-(2-Mercaptoethoxy)ethanol molecule itself. Calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can provide insights into the molecule's reactivity and its ability to participate in charge transfer processes. The molecular electrostatic potential (MEP) can be calculated to identify the regions of the molecule that are most susceptible to electrophilic and nucleophilic attack.

Furthermore, DFT can be used to simulate the vibrational spectra (e.g., infrared and Raman) of the molecule. acs.org By comparing the calculated spectra with experimental data, the accuracy of the computational model can be validated, and the vibrational modes can be assigned to specific molecular motions. This can be particularly useful for characterizing the conformation and orientation of the molecules in a SAM.

Emerging Research Directions and Future Perspectives

Development of Novel Bioconjugation Strategies

The presence of a terminal thiol group makes 2-(2-Mercaptoethoxy)ethanol an ideal candidate for bioconjugation, primarily through "click chemistry" reactions. Thiol-ene click chemistry, in particular, offers a highly efficient and biocompatible method for attaching molecules to surfaces or other biomolecules. creative-proteomics.com This strategy is being explored for the controlled orientation and activity of proteins after conjugation. creative-proteomics.com

Future research is directed towards creating more sophisticated bioconjugates for applications in drug delivery, bioimaging, and diagnostics. For instance, the compound can be used to functionalize nanoparticles, creating stable nanoconjugates with excellent target-binding abilities. creative-proteomics.com The hydroxyl group, meanwhile, can be further modified to attach other functionalities, creating multifunctional bioconjugation reagents. A key advantage of using 2-(2-Mercaptoethoxy)ethanol and similar oligo(ethylene glycol) thiols is their ability to form densely packed, protein-resistant monolayers on surfaces like gold, which is crucial for developing specific and sensitive biosensors. sigmaaldrich.comsigmaaldrich.com

Table 1: Applications in Bioconjugation

| Application Area | Role of 2-(2-Mercaptoethoxy)ethanol | Research Focus |

|---|---|---|

| Nanoparticle Functionalization | Surface ligand to attach biomolecules (e.g., aptamers, enzymes) via thiol-ene chemistry. creative-proteomics.com | Enhancing stability and target specificity of nanomedicines. |

| Peptide Modification | On-resin cyclization of peptides through thiol-ene photochemistry. | Development of novel cyclic peptide therapeutics. |

| Biosensor Development | Formation of anti-fouling self-assembled monolayers (SAMs) on gold electrodes. researchgate.net | Improving signal-to-noise ratio and sensitivity of diagnostic devices. |

| PEGylation | Modification of small molecules and peptides to improve solubility and pharmacokinetic profiles. sigmaaldrich.comsigmaaldrich.com | Creating next-generation protein and peptide drugs. |

Exploration of its Role in Advanced Catalysis Research

While direct catalytic applications of 2-(2-Mercaptoethoxy)ethanol are not yet established, the inherent properties of its thiol group suggest significant potential in advanced catalysis. Thiols and thiolates are known to play crucial roles in various catalytic systems. creative-proteomics.comnih.gov They can act as ligands to stabilize metal nanoclusters, influencing their catalytic activity and selectivity. semanticscholar.org The sulfur atom can coordinate strongly to metal surfaces, making it a valuable component for creating supported catalysts.

Future research could explore 2-(2-Mercaptoethoxy)ethanol as a ligand for synthesizing atomically precise metal nanoclusters for applications in selective hydrogenation or oxidation reactions. The ethylene (B1197577) glycol backbone could provide enhanced stability and solubility for the catalyst in aqueous or polar solvent systems. Furthermore, the field of organo-photocatalysis has identified aryl thiols as effective photoacid catalysts. acs.org Investigations could determine if aliphatic thiols like 2-(2-Mercaptoethoxy)ethanol could be activated under specific conditions to participate in similar photocatalytic cycles, expanding the toolkit of green catalysis.

Table 2: Potential Roles in Advanced Catalysis

| Catalysis Type | Potential Function of 2-(2-Mercaptoethoxy)ethanol | Research Direction |

|---|---|---|

| Nanocatalysis | Stabilizing ligand for metal nanoparticles (e.g., gold, platinum). semanticscholar.org | Synthesis of highly selective and stable catalysts for fine chemical production. |

| Heterogeneous Catalysis | Surface modifier for catalyst supports to tune surface properties and active site environment. | Improving catalyst performance in reactions like ethanol (B145695) coupling. mdpi.com |

| Photocatalysis | Potential as a hydrogen atom transfer (HAT) agent or a component in photoredox systems. acs.orgresearchgate.net | Development of visible-light-mediated polymerization and organic synthesis. |

| Biocatalysis | Mimicking the role of cysteine residues in enzyme active sites. creative-proteomics.com | Design of synthetic enzymes (synzymes) with tailored catalytic functions. |

Integration into Microfluidic and Nanofluidic Devices for Chemical Analysis

Microfluidic and nanofluidic devices, often called lab-on-a-chip systems, require precise control over surface chemistry to manage fluid flow and prevent the non-specific adsorption of analytes. mdpi.comnsf.gov Polydimethylsiloxane (B3030410) (PDMS), a common material for these devices, is intrinsically hydrophobic, which poses challenges for aqueous-based biological assays. mdpi.com

2-(2-Mercaptoethoxy)ethanol is an excellent candidate for the surface modification of such devices. Its hydrophilic ethylene glycol chain can render surfaces more wettable, facilitating smooth fluid flow and preventing biomolecules from sticking to the channel walls. nsf.gov The thiol group allows for covalent attachment to gold-coated surfaces within the microchannels, creating robust and stable hydrophilic coatings. researchgate.net This is particularly valuable for applications requiring high sensitivity and reproducibility, such as single-cell analysis, immunoassays, and DNA sequencing. Future work will likely involve developing patterned coatings using this molecule to create specific functional zones within a single microfluidic device, enabling complex, multi-step analytical processes on a single chip. nih.gov

Sustainable Synthesis and Green Chemistry Approaches to its Production

The principles of green chemistry aim to reduce waste and energy consumption in chemical manufacturing. acs.org The future production of 2-(2-Mercaptoethoxy)ethanol will likely move towards more sustainable synthetic routes. Current research in green thiol synthesis focuses on methods like photocatalytic radical additions using visible light as a sustainable energy source and oxygen as a green oxidant, with water as the only byproduct. acs.org

A potential green synthesis route for 2-(2-Mercaptoethoxy)ethanol could start from 2-(2-chloroethoxy)ethanol, a readily available precursor. researchgate.net Traditional methods might use sodium hydrosulfide, but a greener approach could involve using a more benign sulfur source under catalytic conditions, potentially in a solvent-free reaction or using a recyclable solvent like bio-ethanol. nih.govrsc.org Another avenue is the direct synthesis from alcohols and thiols, avoiding halogenated intermediates altogether. acs.org Research into biocatalytic routes, using enzymes to create the C-S bond, represents a long-term goal for a truly sustainable production process.

Table 3: Comparison of Potential Synthesis Approaches

| Synthesis Approach | Traditional Method | Green Chemistry Alternative | Key Advantages of Green Approach |

|---|---|---|---|

| Starting Materials | Halogenated ethanols and inorganic sulfides. researchgate.net | Bio-based alcohols, elemental sulfur, or H₂S with heterogeneous catalysis. ias.ac.in | Use of renewable feedstocks, avoidance of toxic reagents. |

| Catalysis | Stoichiometric reagents. | Photocatalysis, biocatalysis, or recyclable metal catalysts. acs.orgacs.org | Lower energy consumption, higher atom economy, reduced waste. |

| Solvents | Volatile organic compounds (VOCs). | Solvent-free reactions, supercritical CO₂, or green solvents like water or ethanol. nih.govrsc.org | Minimized environmental pollution and health hazards. |

| Byproducts | Inorganic salts. | Water or other benign molecules. acs.org | Easier purification and reduced waste disposal costs. |

Expanding its Utility in Next-Generation Functional Materials and Intelligent Systems

The ability of 2-(2-Mercaptoethoxy)ethanol to form well-ordered self-assembled monolayers (SAMs) on gold and other metal surfaces is a cornerstone of its utility in functional materials. researchgate.net These SAMs can precisely control the interfacial properties of a material, such as its wettability, biocompatibility, and electronic characteristics.

This capability is being harnessed to create "intelligent" systems that can respond to environmental stimuli. For example, surfaces modified with 2-(2-Mercaptoethoxy)ethanol could be further functionalized with responsive polymers to create materials that change their properties (e.g., becoming adhesive or repellent) in response to changes in temperature, pH, or light. In nanotechnology, it is used to functionalize one hemisphere of a nanoparticle to create so-called "Janus particles," which have two distinct faces with different chemical properties. rsc.org These Janus particles are being explored for applications as nanoscale surfactants, in targeted drug delivery, and as building blocks for complex, self-assembling materials. The combination of its hydrophilic nature and reactive thiol group makes it a valuable tool for designing the next generation of smart coatings, sensors, and nanoscale devices.

Q & A

Basic Research Questions

Q. What are the standard synthesis routes for 2-(2-Mercaptoethoxy)ethanol, and how are its purity and stability ensured?

- The compound is synthesized via nucleophilic substitution reactions, where mercaptoethanol reacts with ethylene oxide derivatives under controlled alkaline conditions. Post-synthesis purification involves distillation or column chromatography to isolate the product. Purity is validated using HPLC or GC-MS, while stability is maintained by storing the compound under inert atmospheres (e.g., nitrogen) at low temperatures to prevent oxidation of the thiol group .

Q. How can researchers characterize the molecular structure and physical properties of 2-(2-Mercaptoethoxy)ethanol?

- Key techniques include:

- NMR spectroscopy (¹H and ¹³C) to confirm the presence of ethoxy and mercapto groups.

- FTIR to identify functional groups (e.g., -SH stretching at ~2500 cm⁻¹).